N-Boc-trans-4-bromo-3-hydroxypiperidine is a specialized bifunctional building block used in multi-step organic synthesis. The piperidine core is a prevalent scaffold in many pharmaceuticals, valued for its ability to create three-dimensional structures that can effectively interact with biological targets. This specific derivative is distinguished by two key features: the N-Boc (tert-butoxycarbonyl) protecting group and the fixed *trans* stereochemical relationship between the 3-hydroxy and 4-bromo substituents. The Boc group serves to deactivate the piperidine nitrogen, preventing unwanted side reactions, while also enhancing solubility in common organic solvents, thereby improving processability. The defined *trans* configuration provides precise spatial control, which is critical for constructing complex molecules with multiple stereocenters.
Substituting this compound with close analogs is often unviable in established synthetic routes. Using the *cis*-isomer would alter the three-dimensional geometry of the molecule, potentially leading to incorrect product stereoisomers, which can have drastically different biological activities and pharmacokinetic properties. Opting for an alternative halide, such as a chloro-analog, would change the reactivity profile; C-Br bonds are generally more reactive in common palladium-catalyzed cross-coupling reactions than C-Cl bonds, and substitution would necessitate re-optimization of reaction conditions, potentially leading to lower yields or slower conversions. Attempting to use the unprotected piperidine (without the Boc group) would introduce a reactive secondary amine, leading to a loss of chemoselectivity, complex product mixtures from N-alkylation or N-acylation, and handling issues due to different solubility and basicity. Therefore, for a validated process, adherence to this specific CAS number is critical for reproducibility and purity.
The fixed *trans* configuration of the hydroxyl and bromo groups serves as a stereochemical anchor. In subsequent nucleophilic substitution or ring-forming reactions, this defined 3D arrangement is critical for selectively producing the desired diastereomer of the final product. Using an alternative like a *cis*-isomer or a mixture of isomers would necessitate complex and costly purification steps to separate unwanted diastereomers, leading to significant yield loss. The use of a stereochemically pure precursor like the *trans*-isomer is a fundamental strategy for achieving efficiency and purity in the synthesis of chiral drugs.
| Evidence Dimension | Stereochemical Purity of Downstream Product |
| Target Compound Data | Enables formation of a single, predictable diastereomer |
| Comparator Or Baseline | cis-isomer or diastereomeric mixture: Leads to formation of multiple, difficult-to-separate diastereomers |
| Quantified Difference | Qualitatively high (avoids ~50% material loss and complex purification) |
| Conditions | General multi-step synthesis of chiral molecules requiring stereocontrol. |
This directly impacts process efficiency and final product purity, avoiding costly and difficult isomer separations which is a major procurement consideration.
The N-Boc protecting group is essential for processability. Compared to the corresponding unprotected secondary amine, the Boc-protected compound exhibits significantly improved solubility in common aprotic organic solvents used in synthesis (e.g., THF, DCM). This simplifies reaction setup and workup procedures. Furthermore, the Boc group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, preventing it from participating in undesired side reactions such as acylation, alkylation, or acting as a base in sensitive reactions. Using the unprotected amine would require additional in-situ protection/deprotection steps or lead to complex product mixtures, reducing overall yield and complicating purification.
| Evidence Dimension | Reaction Compatibility & Handling |
| Target Compound Data | High solubility in organic solvents; nitrogen is unreactive, enabling clean conversion of other functional groups. |
| Comparator Or Baseline | Unprotected trans-4-bromo-3-hydroxypiperidine: Poor organic solubility (as a salt); reactive nitrogen leads to side products. |
| Quantified Difference | Qualitatively high (avoids side reactions and simplifies processing). |
| Conditions | Multi-step synthesis in standard organic solvents involving reagents sensitive to secondary amines. |
This simplifies the entire workflow, reduces the number of purification steps, and increases the overall yield, which are critical factors for scalable and cost-effective synthesis.
For applications involving C-C or C-N bond formation via palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig reactions), the choice of halide is critical. The C(sp3)-Br bond in this compound is more reactive and undergoes oxidative addition to palladium catalysts more readily than a corresponding C(sp3)-Cl bond. This generally allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to a chloro-analog. Procuring the bromo-derivative is a strategic choice to ensure compatibility with a wider range of standard, high-efficiency coupling protocols without extensive process re-development.
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |
| Target Compound Data | Higher reactivity, enabling milder conditions and shorter reaction times. |
| Comparator Or Baseline | N-Boc-trans-4-chloro-3-hydroxypiperidine: Lower reactivity, often requiring harsher conditions, specialized ligands, or higher catalyst loading. |
| Quantified Difference | Qualitatively significant (improved reaction efficiency and broader applicability). |
| Conditions | Standard Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. |
Choosing the bromo-analog can de-risk a synthesis campaign by enabling the use of more reliable and established reaction conditions, improving the likelihood of success and reducing optimization time.
This compound is the right choice when the final target molecule's efficacy and safety are dependent on a specific stereoisomer. Its pre-defined *trans* stereochemistry ensures that subsequent synthetic transformations proceed with a predictable spatial outcome, which is essential for developing single-enantiomer drugs and avoiding problematic off-target effects from other isomers.
In discovery chemistry, this intermediate allows for the efficient creation of diverse molecules built upon a 3,4-disubstituted piperidine core. The Boc group ensures compatibility with a wide range of reagents, while the orthogonal bromo and hydroxy functionalities can be addressed sequentially (e.g., cross-coupling at the C-Br bond followed by etherification/esterification at the C-OH group), enabling rapid library synthesis.
For process development and scale-up, the enhanced solubility and stability conferred by the Boc group make this compound a preferred choice over its unprotected salt form. Its reliable reactivity profile simplifies process control and increases the reproducibility of synthetic campaigns, which are critical factors for manufacturing.